

Application Notes and Protocols for Kinase Inhibition Assays Using Quinazolin-6-amine

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Compound of Interest

Compound Name: Quinazolin-6-amine

Cat. No.: B110992

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Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. **Quinazolin-6-amine** and its derivatives have emerged as potent modulators of various protein kinases by competitively binding to the ATP pocket of the enzyme's catalytic domain. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and differentiation. Dysregulation of these kinase-driven pathways is a hallmark of many cancers, making quinazoline-based compounds valuable tools for research and drug development.

These application notes provide detailed protocols for utilizing **Quinazolin-6-amine** and its analogs in biochemical kinase inhibition assays, present representative data for this class of compounds, and illustrate the key signaling pathways and experimental workflows involved in their characterization.

Data Presentation: Inhibitory Activity of 6-Substituted Quinazoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of 6-substituted quinazoline derivatives against various protein kinases. This data,

compiled from multiple studies, showcases the potency and selectivity profile characteristic of this compound class. Variations in experimental conditions and assay formats can influence IC50 values.

Compound ID	Target Kinase	IC50 (nM)	Assay Type
Compound 1	EGFR	5	Biochemical
Compound 2	EGFR (T790M mutant)	26	Biochemical
Compound 3	PI3Kδ	1.13	Biochemical
Compound 4	PI3Kδ	2.52	Biochemical
Compound 5	CDK2	173	Biochemical
Compound 6	HER2	138	Biochemical
Compound 7	VEGFR-2	76	Biochemical
Compound 8	Aurora A	21.94	Biochemical
Compound 9	Clk4	282	Biochemical
Compound 10	Dyrk1A	27	Biochemical

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. The signal is inversely correlated with the amount of active kinase.

Materials:

- **Quinazolin-6-amine** or its derivative (dissolved in 100% DMSO)
- Purified recombinant kinase (e.g., EGFR, PI3K, CDK2)

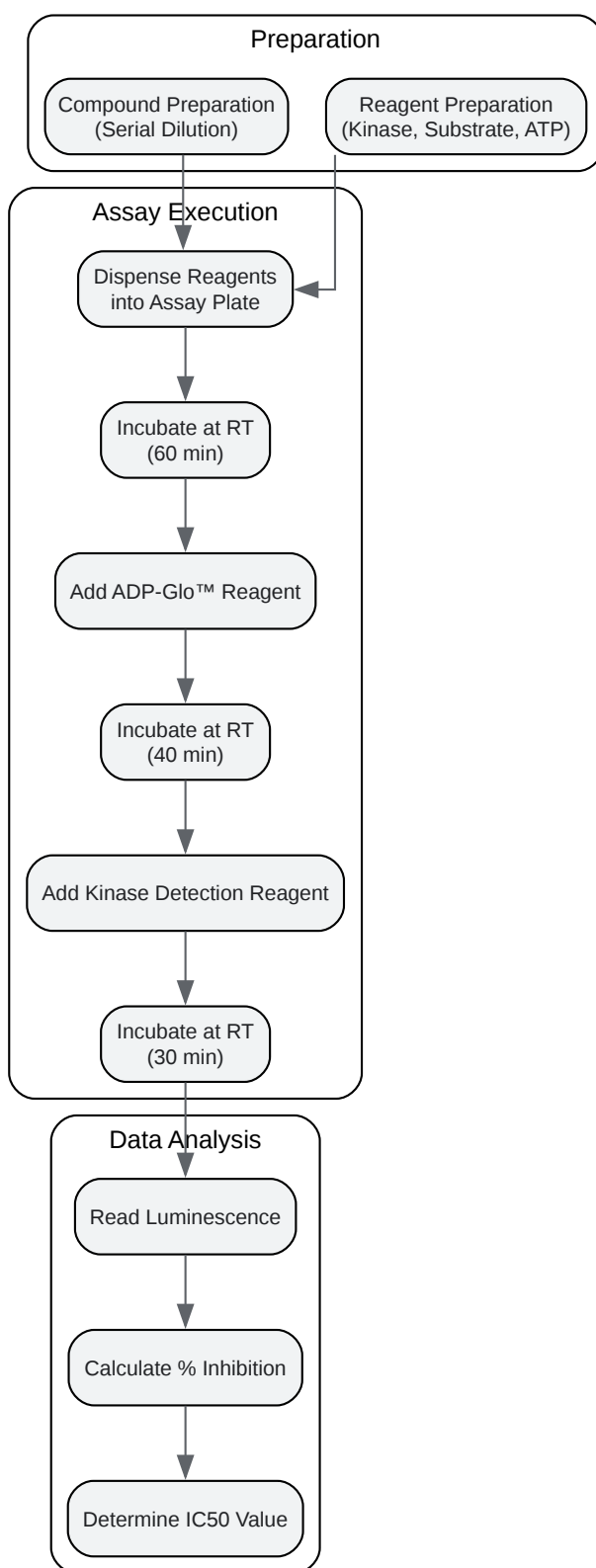
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)
- Adenosine Triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the **Quinazolin-6-amine** compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations.
- **Reaction Setup:**
 - Add 2.5 µL of the kinase solution to each well of the assay plate.
 - Add 2.5 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.
 - Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be at the K_m value for the specific kinase.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **ADP Detection:**
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

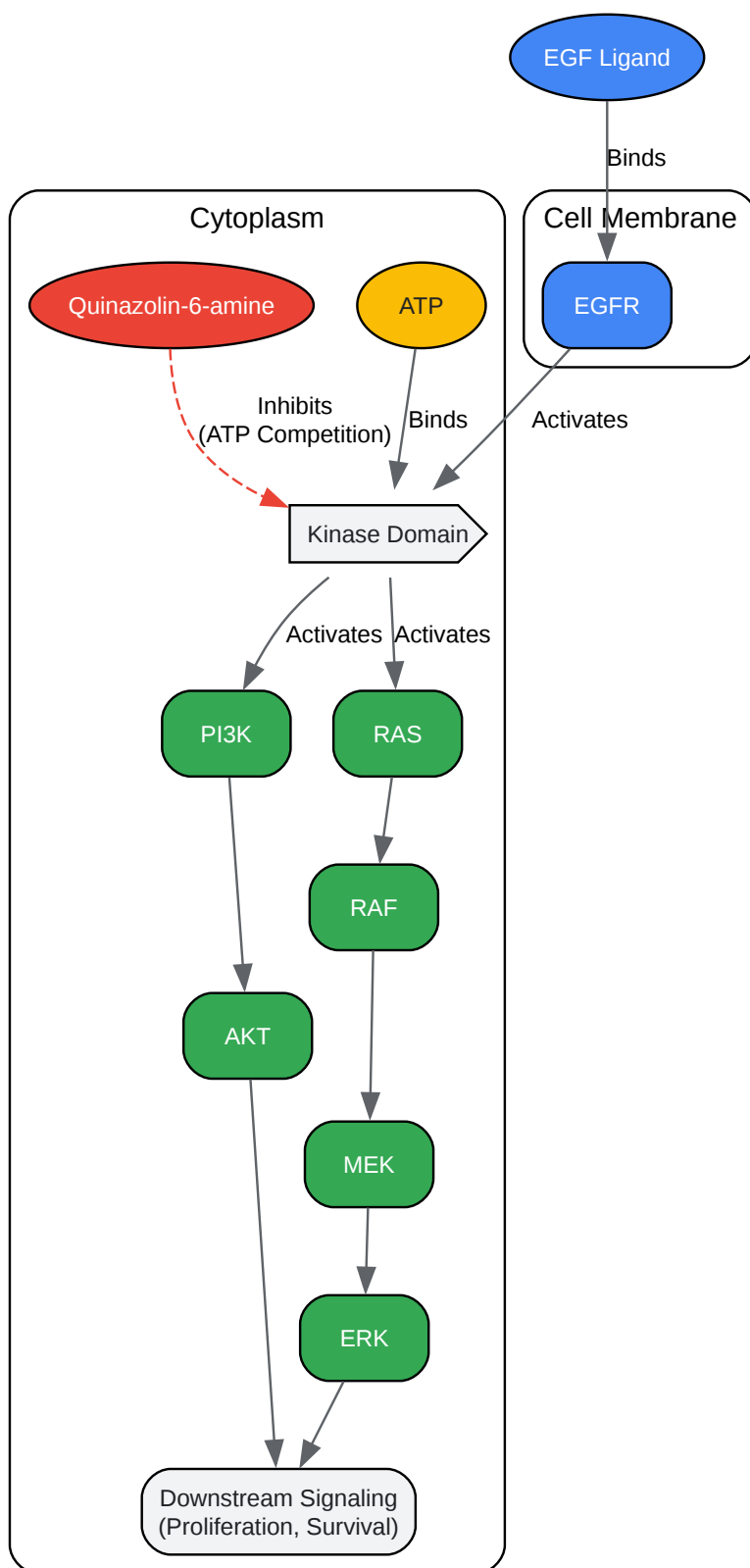
- Incubate the plate at room temperature for 40 minutes.
- ATP Detection:
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction.
 - Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations



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Caption: Workflow for a biochemical kinase inhibition assay.



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Caption: EGFR signaling and the inhibitory action of **Quinazolin-6-amine**.

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